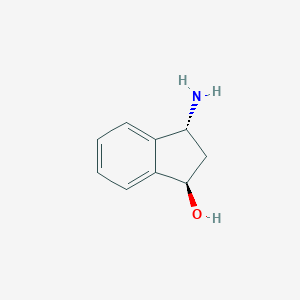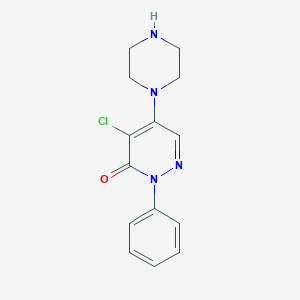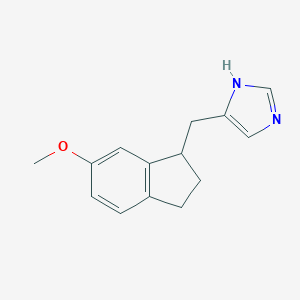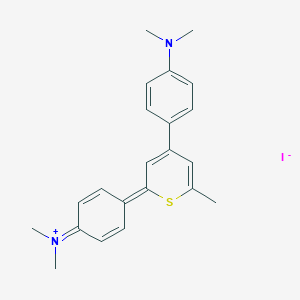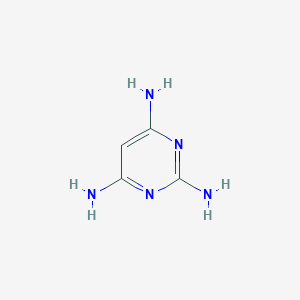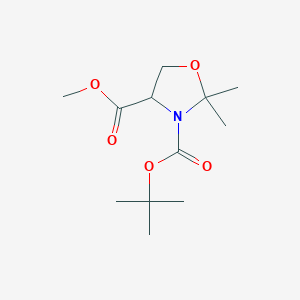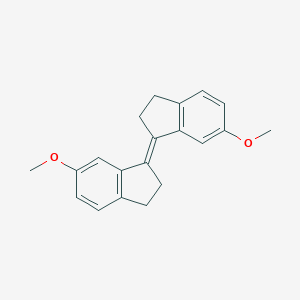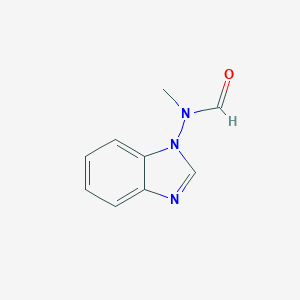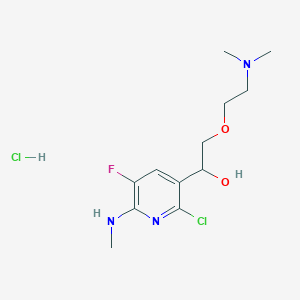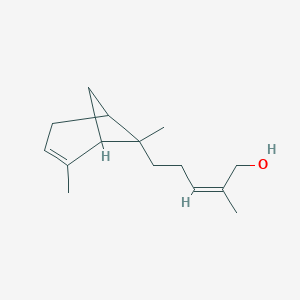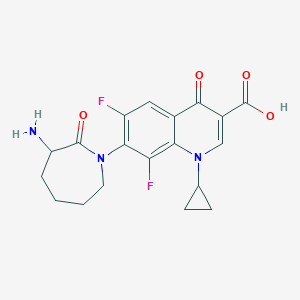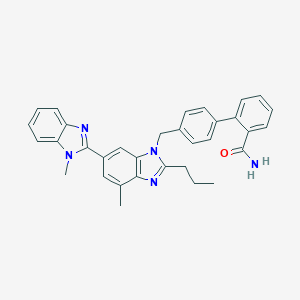
Telmisartan Amide
概要
説明
Telmisartan is a medication primarily used in the management of hypertension. It functions as an angiotensin II receptor antagonist, selectively targeting type 1 angiotensin II receptors. Clinical trials have demonstrated its efficacy in reducing blood pressure in patients with mild to moderate hypertension .
Synthesis Analysis
Several methods have been developed for the synthesis of telmisartan. One approach involves the construction of a bis-benzimidazole derivative followed by N-alkylation to yield telmisartan . Another method uses 3-methyl-4-nitrobenzoic acid as a starting material, proceeding through esterification, reduction, and several other steps to produce telmisartan with a high yield and purity . A flow-based synthesis has also been developed, which employs a Suzuki cross-coupling reaction and offers a convergent strategy without the need for intermediate purifications . An improved synthesis method replaces the alkylation step with a reductive amination-condensation sequence, addressing drawbacks of previous methods .
Molecular Structure Analysis
Telmisartan's molecular structure has been characterized using various techniques. For instance, a photolytic degradation product of telmisartan was identified and characterized using LC-MS/TOF, LC-MS^n, LC-NMR, and on-line H/D exchange mass studies, which helped to elucidate the molecular structure and degradation pathways of the drug .
Chemical Reactions Analysis
Telmisartan has been shown to form complexes with other molecules, such as aminoclay, to improve its pH-dependent drug release and oral exposure. The formation of the telmisartan-aminoclay complex was confirmed by XRD, ATR-FTIR, and TEM, indicating electrostatic interactions between telmisartan and aminoclay . Additionally, a copper(II)-telmisartan complex has been synthesized, displaying a toroidal-like shape with a hydrophobic nanometer hole, which has been characterized by various spectroscopic methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of telmisartan have been studied to improve its bioavailability and efficacy. The drug's pH-dependent solubility has been addressed by forming a complex with aminoclay, which significantly improved the dissolution rate and extent of drug release at higher pH levels . The copper(II)-telmisartan complex has shown enhanced superoxide scavenger power compared to the native drug and has demonstrated various biological activities, including antitumoral, antihypertensive, antimicrobial, and antioxidant effects .
科学的研究の応用
Antitumor Effects
Telmisartan, known primarily as an antihypertension drug, has demonstrated antitumor effects in various studies. It has been shown to induce growth inhibition, DNA double-strand breaks, and apoptosis in human endometrial cancer cells. This effect extends to in vivo experiments, where telmisartan significantly inhibited tumor growth in mice without toxic side effects, suggesting potential as a therapeutic option for endometrial cancers (Koyama et al., 2014). Additionally, telmisartan has been observed to exert anti-tumor effects by activating Peroxisome Proliferator-Activated Receptor-γ (PPARγ) in human lung adenocarcinoma A549 cells, potentially inhibiting tumor proliferation, invasion, and metastasis (Li et al., 2014).
Obesity and Metabolic Disorders
Research has also explored the role of telmisartan in preventing obesity and related metabolic disorders. In diet-induced obese mice, telmisartan treatment altered levels of adiponectin and resistin, increased the expression of uncoupling protein 1 in brown adipose tissue, and improved symptoms of hyperglycemia and hyperinsulinemia. This indicates that telmisartan might be useful in managing metabolic syndrome and visceral obesity (Araki et al., 2006).
Cardiovascular and Renal Protection
Telmisartan has been studied for its protective effects against cardiovascular and renal damage. The Programme of Research tO show Telmisartan End-organ proteCTION (PROTECTION) aimed to measure these effects in high-risk patients, using advanced techniques like ambulatory blood pressure monitoring and magnetic resonance imaging. This research supports telmisartan's potential in providing protection against renal, cardiac, and vascular damage in hypertensive patients (Weber, 2003).
Neuroprotection and Cognitive Function
Studies have demonstrated that telmisartan can attenuate cognitive impairment and provide neuroprotection. For instance, a nonhypotensive dose of telmisartan showed protective roles against cognitive impairment and white matter damage after chronic cerebral hypoperfusion in mice, partly due to its anti-inflammatory and antioxidative effects (Washida et al., 2010).
Inflammation and Immune Response
Telmisartan has shown potential in modulating the immune response and inflammation. It inhibited cytokine-induced nuclear factor-κB activation in vascular endothelial cells, suggesting a role in reducing cellular inflammation and possibly benefiting hypertensive patients' vasculature (Nakano et al., 2009). Additionally, telmisartan reduced inflammation in a rat model of ulcerative colitis, indicating its utility in inflammatory diseases beyond its antihypertensive properties (Guerra et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31N5O/c1-4-9-30-36-31-21(2)18-24(33-35-27-12-7-8-13-28(27)37(33)3)19-29(31)38(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)32(34)39/h5-8,10-19H,4,9,20H2,1-3H3,(H2,34,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIWQMXHIQDCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238604 | |
| Record name | Telmisartan amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Telmisartan Amide | |
CAS RN |
915124-86-6 | |
| Record name | Telmisartan amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915124866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telmisartan amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TELMISARTAN AMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C9IQ6NHUX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



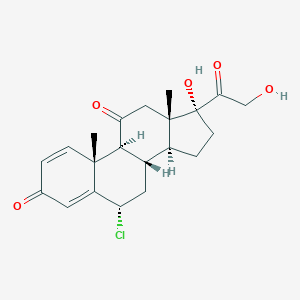
![(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B127383.png)
